molecular formula C9H11NO B13952537 2-(2-Aminoethyl)benzaldehyde CAS No. 343865-17-8

2-(2-Aminoethyl)benzaldehyde

Cat. No.: B13952537
CAS No.: 343865-17-8
M. Wt: 149.19 g/mol
InChI Key: VZOJCPQBOMEFRY-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 2-aminoethyl group at the ortho position.

The aminoethyl group enhances solubility in polar solvents and facilitates participation in condensation reactions (e.g., Schiff base formation) and coordination chemistry. Applications span drug development, polymer synthesis, and enzyme inhibition studies, where its dual functional groups enable diverse reactivity .

Properties

IUPAC Name

2-(2-aminoethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJCPQBOMEFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507536
Record name 2-(2-Aminoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343865-17-8
Record name 2-(2-Aminoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Aminoethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction typically proceeds under mild conditions, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of 2-(2-Aminoethyl)benzaldehyde may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2-nitrobenzaldehyde in the presence of ethylenediamine, followed by purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Aldehydes, ketones, and other electrophiles

Major Products Formed

    Oxidation: 2-(2-Aminoethyl)benzoic acid

    Reduction: 2-(2-Aminoethyl)benzyl alcohol

    Substitution: Schiff bases and other substituted derivatives

Scientific Research Applications

4-(2-Aminoethyl)benzaldehyde is a chemical compound with applications in chemistry, biology, and industry. It acts as an intermediate in synthesizing organic compounds, such as pharmaceuticals and agrochemicals, and can be used to study enzyme inhibition and protein-ligand interactions. It can also be used to produce dyes, polymers, and other industrial chemicals.

Scientific Research Applications

  • Chemistry 4-(2-Aminoethyl)benzaldehyde serves as an intermediate in synthesizing organic compounds, including pharmaceuticals and agrochemicals.
  • Biology This compound can be applied in studying enzyme inhibition and protein-ligand interactions.
  • Industry It can be used in producing dyes, polymers, and other industrial chemicals.

The mechanism of action of 4-(2-Aminoethyl)benzaldehyde involves interaction with molecular targets, such as acting as an inhibitor of certain enzymes by forming covalent bonds with active site residues, which can inhibit enzyme activity and affect biochemical pathways.

The major products formed from 4-(2-Aminoethyl)benzaldehyde include:

  • Oxidation: 4-(2-Aminoethyl)benzoic acid
  • Reduction: 4-(2-Aminoethyl)benzyl alcohol
  • Substitution: Schiff bases and other derivatives

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the amino group can form hydrogen bonds with active sites of enzymes, affecting their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in protein function.

Comparison with Similar Compounds

Positional Isomers of Aminoethylbenzaldehyde

The position of the aminoethyl group significantly impacts chemical behavior and applications:

Compound Substituent Position Key Differences Applications
2-(2-Aminoethyl)benzaldehyde 2-position (ortho) Enhanced steric hindrance near aldehyde; potential for intramolecular interactions Catalyst ligands, enzyme inhibitors, polymer precursors
3-(2-Aminoethyl)benzaldehyde 3-position (meta) Reduced steric effects; improved solubility in organic solvents Intermediate for fluorescent probes, antitumor agents
4-(2-Aminoethyl)benzaldehyde 4-position (para) Symmetrical structure; higher crystallinity Pharmaceutical intermediates (e.g., sulfonamide derivatives)

Research Findings :

  • The ortho isomer’s steric hindrance limits its use in bulk polymer synthesis but enhances selectivity in enzyme inhibition due to spatial constraints .
  • The para isomer’s symmetry facilitates crystallinity, making it preferable for X-ray diffraction studies .

Functional Group Variations

Substitution of the aminoethyl group or aldehyde moiety alters reactivity:

Compound Structural Features Biological/Chemical Activity
2-(N-Tosylamino)benzaldehyde Tosyl-protected amine; chloro-substituted variants Forms zinc complexes with photoluminescent properties
2-(Diphenylphosphino)benzaldehyde oxime Oxime group replaces aldehyde; diphenylphosphino substituent Catalytic applications (e.g., cross-coupling reactions)
2-Hydroxybenzaldehyde Lacks aminoethyl group; hydroxyl substituent Limited antimicrobial activity compared to aminoethyl derivatives

Key Observations :

  • Tosyl-protected derivatives exhibit stability in acidic conditions, enabling their use in metal coordination chemistry (e.g., Zn complexes with tetrahedral geometry) .
  • Phosphino-oxime derivatives demonstrate superior catalytic efficiency in palladium-mediated reactions compared to non-oxime analogs .

Halogenated and Heterocyclic Derivatives

Halogen or heterocyclic substitutions modulate electronic properties and bioactivity:

Compound Modifications Unique Properties
5-Chloro-2-(N-tosylamino)benzaldehyde Chlorine at 5-position; tosylamine group Enhanced photoluminescence in Zn complexes; antitumor activity
2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde Brominated pyrazole; chloro-benzaldehyde Dual reactivity for agrochemical and pharmaceutical synthesis
2-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde Methoxy-thiazole fused ring Anticancer potential via thiazole-mediated DNA intercalation

Research Highlights :

  • Chlorinated derivatives show redshifted emission spectra in photoluminescence studies, attributed to electron-withdrawing effects .
  • Thiazole-containing analogs exhibit enhanced cytotoxicity against drug-resistant tumor cells .

Mechanistic and Application-Based Distinctions

Reactivity in Coordination Chemistry

  • 2-(2-Aminoethyl)benzaldehyde: Forms Schiff bases with amines, useful in synthesizing macrocyclic ligands for metal ions (e.g., Cu²⁺, Zn²⁺) .
  • 2-(N-Tosylamino)benzaldehyde: Generates stable Zn complexes with tetrahedral geometry, applied in luminescent materials and bioimaging .

Biological Activity

2-(2-Aminoethyl)benzaldehyde, also known by its chemical formula C9_9H11_{11}NO, is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an aminoethyl side chain attached to a benzaldehyde moiety, which is believed to contribute to its pharmacological properties.

The molecular structure of 2-(2-Aminoethyl)benzaldehyde can be represented as follows:

  • Molecular Formula : C9_9H11_{11}NO
  • Molecular Weight : 163.19 g/mol
  • Structural Representation :
    HOC6H4CH2CH2NH2\text{HO}\quad \text{C}_6\text{H}_4-\text{CH}_2-\text{CH}_2-\text{NH}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(2-Aminoethyl)benzaldehyde. It has been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50_{50} value of approximately 25.72 ± 3.95 μM, suggesting a dose-dependent response in tumor suppression .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that derivatives of benzaldehyde compounds, including 2-(2-Aminoethyl)benzaldehyde, have shown effectiveness against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 0.01 mM against P. aeruginosa, indicating strong antibacterial properties .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 2-(2-Aminoethyl)benzaldehyde has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition rates reported were significant, with COX-2 being inhibited at concentrations as low as 3.11 ± 0.41 μM .

The biological activity of 2-(2-Aminoethyl)benzaldehyde is attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as COX enzymes and aldehyde dehydrogenases (ALDH), which are crucial for detoxifying aldehydes in cells .

Case Studies and Research Findings

StudyFindings
Morais et al. (2023)Demonstrated that 2-(2-Aminoethyl)benzaldehyde induces apoptosis in MCF-7 cells with an IC50_{50} of 25.72 ± 3.95 μM .
Sharma et al. (2023)Reported significant antimicrobial activity against Pseudomonas aeruginosa with MIC values of 0.01 mM .
Azzam et al. (2023)Found that the compound exhibits strong anti-inflammatory properties by inhibiting COX enzymes .

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